molecular formula C19H18N2O3 B2743814 1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226451-51-9

1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2743814
CAS RN: 1226451-51-9
M. Wt: 322.364
InChI Key: BPVFDEILRHFSMQ-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, also known as BMMD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrazine derivative that has shown potential in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis Techniques and Applications

  • Green Chemistry Approaches

    A study presented a L-proline-catalysed sequential four-component “on water” protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method is noted for its high atom economy, generating two rings and multiple bonds in a single operation, with environmental benefits such as short reaction time, excellent yield, and simple work-up procedures without the need for extraction or chromatographic purification steps (S. Rajesh et al., 2011).

  • Fluorescent Compound Synthesis

    Another research focused on the synthesis of novel fluorescent benzo[a]pyrano[2,3-c]phenazine and benzo[a]chromeno[2,3-c]phenazine derivatives through a facile four-component domino protocol. This study highlights the mild reaction conditions, good yields, and easy separation, showcasing the utility in creating compounds with potential applications in photophysical studies (P. Saluja et al., 2014).

  • Heterocycle Formation

    Research on synthesizing different heterocycles using specific dione compounds highlights the broad spectrum of biological activities associated with benzofurans, pyridazones, and pyridones. This study explores the interest in synthesizing heterocycles bearing benzofuran and pyridazinone or pyridone moieties due to their potential enhanced biological activities (J. Patankar et al., 2000).

  • Catalysis and Green Chemistry

    A notable study used caffeine as a homogeneous catalyst for the green synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives, highlighting the operational simplicity, environmentally friendly process, and excellent yields. This research underscores the significance of using readily available and reusable catalysts in synthesizing complex molecules (A. Abadi et al., 2016).

properties

IUPAC Name

1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-8-9-17(24-2)16(12-14)21-11-10-20(18(22)19(21)23)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVFDEILRHFSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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